[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine
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Overview
Description
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine is an organic compound with the molecular formula C7H8Cl2N2O2S and a molecular weight of 255.12 g/mol . This compound is characterized by the presence of dichloro, methylsulfonyl, and hydrazine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-nitrotoluene and methylsulfonyl chloride.
Reaction Conditions: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Hydrazine Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate under controlled conditions to form 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine can be compared with other similar compounds, such as:
2,6-Dichloro-4-(methylsulfonyl)aniline: Similar structure but lacks the hydrazine group.
1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)amine: Similar structure but with an amine group instead of hydrazine.
2,6-Dichloro-4-(methylsulfonyl)phenylhydrazone: Contains a hydrazone group instead of hydrazine.
The uniqueness of 1-(2,6-Dichloro-4-(methylsulfonyl)phenyl)hydrazine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
111245-85-3 |
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Molecular Formula |
C7H8Cl2N2O2S |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
(2,6-dichloro-4-methylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-14(12,13)4-2-5(8)7(11-10)6(9)3-4/h2-3,11H,10H2,1H3 |
InChI Key |
YLXQKGWCNDMLSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)NN)Cl |
Origin of Product |
United States |
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